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Cat. No.: B2914974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ortho-fluoro 4-ANBP, with the formal name N-(2-fluorophenyl)-1-(phenylmethyl)-4-

piperidinamine and CAS number 416876-71-6, is a compound of interest in forensic and

medicinal chemistry. It is recognized as an intermediate in the synthesis of N-benzyl ortho-

fluoro norfentanyl.[1] A thorough understanding of its molecular structure is paramount for its

unambiguous identification and for ensuring purity in synthetic processes. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable for this purpose.

This technical guide provides a framework for the spectroscopic characterization of Ortho-
fluoro 4-ANBP. Due to the limited availability of public domain spectral data for this specific

compound, this document presents expected data in tabular formats and outlines standardized

experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and GC-MS data. Furthermore,

a generalized workflow for the spectroscopic analysis of a synthetic compound is provided.

Predicted Spectroscopic Data
While specific experimental spectra for Ortho-fluoro 4-ANBP are not readily available in the

public domain, based on its chemical structure, one can predict the key spectroscopic features.

The following tables summarize the expected quantitative data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Expected ¹H NMR Data for Ortho-fluoro 4-ANBP

Chemical Shift (δ,
ppm)

Multiplicity Integration
Provisional
Assignment

~ 7.20 - 7.40 m 5H Ar-H (benzyl)

~ 6.80 - 7.10 m 4H Ar-H (fluorophenyl)

~ 3.50 s 2H N-CH₂-Ph

~ 3.20 - 3.40 m 1H NH

~ 2.80 - 3.00 m 2H
Piperidine H (axial,

adjacent to N)

~ 2.10 - 2.30 m 2H

Piperidine H

(equatorial, adjacent

to N)

~ 1.80 - 2.00 m 2H Piperidine CH₂

~ 1.40 - 1.60 m 3H
Piperidine CH and

CH₂

Table 2: Expected ¹³C NMR Data for Ortho-fluoro 4-ANBP
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Chemical Shift (δ, ppm) Provisional Assignment

~ 150 - 160 (d) C-F (fluorophenyl)

~ 138 - 140 Quaternary C (benzyl)

~ 128 - 130 Ar-CH (benzyl)

~ 127 - 128 Ar-CH (benzyl)

~ 120 - 125 (d) Ar-CH (fluorophenyl)

~ 115 - 118 (d) Ar-CH (fluorophenyl)

~ 63 N-CH₂-Ph

~ 52 Piperidine CH₂ (adjacent to N)

~ 50 Piperidine CH-N

~ 32 Piperidine CH₂

Note: 'm' denotes multiplet, 's' denotes singlet, and 'd' denotes doublet (due to C-F coupling).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Data for Ortho-fluoro 4-ANBP
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 - 3400 Medium N-H Stretch

~ 3000 - 3100 Medium Aromatic C-H Stretch

~ 2800 - 3000 Medium Aliphatic C-H Stretch

~ 1600, 1450 - 1500 Strong Aromatic C=C Bending

~ 1200 - 1300 Strong C-N Stretch

~ 1100 - 1200 Strong C-F Stretch

~ 750 Strong
Aromatic C-H Bending (ortho-

disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Expected GC-MS Data for Ortho-fluoro 4-ANBP

m/z Relative Intensity (%)
Provisional Fragment
Assignment

284 Moderate [M]⁺ (Molecular Ion)

193 Moderate [M - C₇H₇]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like Ortho-fluoro 4-ANBP.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy
Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.
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Sample Preparation and Acquisition:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or

ion trap analyzer).

Sample Preparation:

Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, ethyl

acetate) at a concentration of approximately 1 mg/mL.

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically

1-10 µg/mL).

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (split or splitless injection).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10

minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 550.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a newly synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2914974#spectroscopic-data-nmr-ir-ms-of-ortho-
fluoro-4-anbp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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